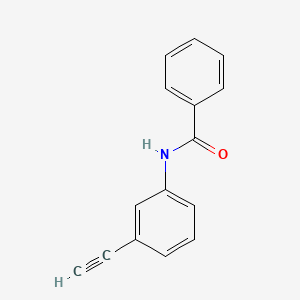

N-(3-Ethynylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMCCAFIFTRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Ethynylphenyl Benzamide and Its Derivatives

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage in N-(3-Ethynylphenyl)benzamide typically involve the direct reaction of an amine with a carboxylic acid derivative. These techniques are well-established and widely used due to their reliability.

A primary and straightforward method for synthesizing this compound is the acylation of 3-ethynylaniline (B136080) with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Research has demonstrated that this reaction can be carried out efficiently under mild conditions. rsc.orgrsc.org A solution of 3-ethynylaniline in a suitable solvent like dichloromethane (B109758) (DCM) is treated with a base, such as triethylamine (B128534) (TEA), before the dropwise addition of benzoyl chloride. rsc.orgrsc.org The reaction proceeds smoothly at room temperature, yielding the desired product, this compound, as a white solid in high yields, often around 95%. rsc.orgrsc.org The final product can be purified by simple washing with water and recrystallization from a solvent mixture like ethyl acetate/n-hexane. rsc.orgrsc.org

Reaction Details for the Coupling of 3-Ethynylaniline with Benzoyl Chloride

| Parameter | Condition |

|---|---|

| Amine | 3-Ethynylaniline |

| Acylating Agent | Benzoyl Chloride |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | ~2 hours |

| Yield | 95% |

Data sourced from multiple studies describing this synthetic procedure. rsc.orgrsc.org

Another classical approach involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between 3-ethynylaniline and benzoic acid. DCC is a powerful dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

In a typical procedure, benzoic acid is activated by DCC in a suitable solvent. The addition of 3-ethynylaniline then leads to the formation of the this compound. While effective, a significant drawback of DCC-mediated couplings is the formation of a urea (B33335) byproduct, N,N'-dicyclohexylurea, which can complicate the purification of the final product. nih.gov The use of catalytic amounts of additives like 4-Dimethylaminopyridine (DMAP) can improve reaction rates. growingscience.com

General Conditions for DCC-Mediated Amide Coupling

| Reagent/Condition | Role/Parameter |

|---|---|

| Carboxylic Acid | Benzoic Acid |

| Amine | 3-Ethynylaniline |

| Coupling Agent | DCC (N,N'-Dicyclohexylcarbodiimide) |

| Additive (optional) | DMAP (4-Dimethylaminopyridine) |

| Solvent | Dichloromethane (DCM) or Acetonitrile |

| Temperature | Room Temperature |

This table represents a generalized protocol for DCC couplings. nih.govgrowingscience.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry often employs catalytic systems to enhance efficiency, selectivity, and substrate scope. The synthesis of this compound can benefit from such catalytic methods.

Copper-catalyzed reactions, such as the Goldberg reaction, represent a powerful tool for forming carbon-nitrogen bonds, including amide linkages. mit.edu These methods can be applied to the synthesis of this compound, typically by coupling an aryl halide with an amide or an amine with an aryl partner in the presence of a copper catalyst and a suitable ligand. mit.edursc.org For instance, a copper(I) catalyst, often in conjunction with a diamine ligand, can facilitate the N-arylation of benzamide (B126) with 3-ethynyl-iodobenzene. mit.edu Mechanistic studies suggest the formation of a copper(I) amidate complex as a key intermediate in the catalytic cycle. mit.edu These reactions offer an alternative to palladium-catalyzed C-N coupling reactions and are often favored for their lower cost. nih.gov

Lewis acids are widely employed in organic synthesis to activate substrates and accelerate reactions. wikipedia.org In the context of benzamide formation, a Lewis acid can coordinate to the carbonyl oxygen of benzoyl chloride or a similar acylating agent, increasing its electrophilicity and rendering it more susceptible to attack by the weakly nucleophilic 3-ethynylaniline. Common Lewis acids like aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), or iron(III) chloride (FeCl₃) could potentially catalyze this transformation. wikipedia.orgrsc.org While direct evidence for the Lewis acid-catalyzed synthesis of this compound is not prominent in the reviewed literature, the principle is a fundamental aspect of organic chemistry, analogous to Friedel-Crafts acylation. wikipedia.org Another related approach involves the Lewis acid-catalyzed oxidation of benzylamines to the corresponding benzamides using an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net

Synthesis of Substituted this compound Analogues

The core structure of this compound can be readily modified to produce a library of analogues with diverse substituents on either aromatic ring. These derivatives are often synthesized for structure-activity relationship (SAR) studies in drug discovery. nih.govrsc.org

The synthetic strategies are generally extensions of the methods described above. For example, substituted benzoyl chlorides can be coupled with 3-ethynylaniline to introduce functionality on the benzamide ring. semanticscholar.org Conversely, substituted 3-ethynylanilines can be reacted with benzoyl chloride. The synthesis of these substituted starting materials often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce the ethynyl (B1212043) group. nih.gov

Several substituted analogues have been reported in the literature, demonstrating the versatility of these synthetic approaches.

Examples of Synthesized this compound Analogues

| Compound Name | Synthetic Variation | Reference |

|---|---|---|

| N-(3-Ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide | Coupling of 3-ethynylaniline with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. | semanticscholar.org |

| N-(3-Ethynylphenyl)-2-fluorobenzamide | Coupling of 3-ethynylaniline with 2-fluorobenzoyl chloride. | researchgate.net |

| 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide | Multi-step synthesis involving Sonogashira coupling and amide bond formation. | nih.gov |

Preparation of Quinazoline-4-amine Hybrids Incorporating this compound

The quinazoline (B50416) ring is a prominent heterocyclic scaffold in medicinal chemistry. The synthesis of hybrids combining this moiety with this compound typically involves the reaction of a 4-chloroquinazoline (B184009) intermediate with 3-ethynylaniline, upon which the benzamide is formed, or by reacting a pre-formed this compound analogue bearing an amino group with a quinazoline precursor.

A common route involves the synthesis of 4-anilinoquinazoline (B1210976) derivatives. For instance, novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives have been synthesized and characterized using spectroscopic methods like 1H NMR, 13C NMR, and ESI-MS. rjeid.com Similarly, researchers have prepared 7-(2-(1H-imidazol-1-yl)ethoxy)-N-(3-ethynylphenyl)-6-methoxyquinazolin-4-amine. tbzmed.ac.ir The synthesis of these compounds often starts from a substituted anthranilic acid to build the quinazolin-4-one core. This core is then chlorinated, typically at the 4-position, to create a reactive intermediate. This intermediate is subsequently coupled with an aniline (B41778) derivative, in this case, 3-ethynylaniline, to form the N-phenyl-quinazolin-4-amine linkage.

In one specific example, the synthesis of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-N-(3-ethynylphenyl)-6-methoxyquinazolin-4-amine (8j) was achieved with a 35% yield. ijcce.ac.ir The structure was confirmed by IR spectroscopy, which showed characteristic peaks for the NH aniline group (3398 cm⁻¹), the ethynyl group (2160 cm⁻¹), and ether linkages. ijcce.ac.ir Another related compound, 7-(2-(1H-imidazol-1-yl)ethoxy)-N-(3-ethynylphenyl)-6-methoxyquinazolin-4-amine (8l), was synthesized and characterized, showing a melting point of 238-240°C. tbzmed.ac.ir These syntheses highlight a modular approach where the substituted quinazoline core is first constructed and then linked to the N-(3-ethynylphenyl) moiety.

The foundational this compound itself can be prepared by reacting 3-ethynylaniline with benzoyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). rsc.org This straightforward amidation provides the core structure for further elaboration.

Derivatization with Piperazine (B1678402) Linkers

Piperazine moieties are frequently used as linkers in medicinal chemistry to connect different pharmacophores, often improving the pharmacokinetic properties of the resulting molecule. In the context of this compound derivatives, piperazine linkers are typically introduced by reacting a piperazine-containing nucleophile with an electrophilic site on the main scaffold.

For example, in the synthesis of complex quinazoline hybrids, a piperazine group can be appended to the quinazoline ring before or after its coupling with the this compound portion. A common strategy involves preparing a quinazoline intermediate with a leaving group (e.g., a chloro group) on a side chain attached to the C-6 or C-7 position. This intermediate is then reacted with a substituted piperazine, such as N-methylpiperazine, to form the desired ether or alkylamine linkage. ijcce.ac.ir

In a specific synthesis, a 7-(2-chloroethoxy)quinazoline intermediate was reacted with N-methylpiperazine in the presence of potassium iodide in dimethylformamide (DMF) under reflux conditions to yield the 7-(2-(4-methylpiperazin-1-yl)ethoxy) derivative. ijcce.ac.ir This product was then coupled with 3-ethynylaniline. This method demonstrates the utility of piperazine as a flexible linker to introduce specific side chains.

Another strategy involves the synthesis of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, where a (4-methylpiperazin-1-yl)methyl group is attached to the benzamide's phenyl ring. acs.org This highlights the versatility of piperazine installation at different positions of the core structure. The general utility of piperazine linkers is well-established, with numerous synthetic protocols available for creating bivalent compounds by connecting two active molecular units. rsc.orgresearchgate.net

Introduction of Heteroaromatic Substituents

The terminal alkyne of this compound is an ideal functional group for introducing a wide array of heteroaromatic substituents, primarily through Sonogashira coupling reactions. This palladium-copper co-catalyzed cross-coupling reaction allows for the direct connection of the sp-hybridized carbon of the alkyne to an sp²-hybridized carbon of a heteroaromatic halide.

Researchers have successfully used this method to synthesize derivatives of this compound by reacting it with various heteroaromatic halides. For instance, the synthesis of 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrimidin-5-ylethynyl)benzamide (5a) was accomplished by reacting the corresponding 3-ethynylbenzamide (B1601454) precursor with 5-bromopyrimidine. acs.org The reaction was carried out in DMF using PdCl₂(PPh₃)₂ as the palladium catalyst, copper(I) iodide as a co-catalyst, and diisopropylethylamine (DIPEA) as the base, affording the pyrimidine-substituted product. acs.org

This strategy has been extended to introduce other heteroaromatic systems. Following a similar procedure, various substituted pyrimidines and imidazoles were attached to the core structure:

3-((2-Aminopyrimidin-5-yl)ethynyl)-4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5b) acs.org

4-Ethyl-3-((2-(methylamino)pyrimidin-5-yl)ethynyl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5c) acs.org

N-(4-Ethyl-3-((1-methyl-1H-imidazol-5-yl)ethynyl)phenyl)-3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamide (5h) acs.org

Another powerful method for creating heteroaromatic rings from alkynes is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. explorationpub.comresearchgate.net This reaction is highly efficient and can be used to link the this compound core to another molecule functionalized with an azide (B81097) group, thereby introducing a triazole heterocycle as the linker or substituent. researchgate.net

Compound List

Chemical Reactivity and Transformation Pathways of N 3 Ethynylphenyl Benzamide

Click Chemistry Applications of the Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile functional handle that makes N-(3-Ethynylphenyl)benzamide an excellent substrate for "click chemistry." This concept refers to reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild conditions. nih.govwikipedia.org The azide-alkyne cycloaddition is a prime example of a click reaction. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The most prominent click reaction involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction unites an alkyne, such as the ethynyl group in this compound, with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov The process is known for its reliability, straightforward execution, and high degree of regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov

The reaction mechanism, while complex, involves the formation of a copper(I) acetylide intermediate. acs.org The copper catalyst significantly enhances the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which requires higher temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The CuAAC can be performed under various conditions, including the use of different copper sources (e.g., CuI, CuSO₄/sodium ascorbate), solvents, and even under solvent-free or microwave-assisted protocols to accelerate the transformation. mdpi.com Given the established reactivity of terminal alkynes, this compound is an ideal candidate for CuAAC, allowing for its conjugation with a wide array of azide-containing molecules.

Formation of 1,2,3-Triazole Derivatives

The reaction of this compound with various organic azides (R-N₃) via CuAAC leads to the synthesis of a diverse library of N-(3-(1-aryl/alkyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide derivatives. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable heterocycle that can contribute to the biological activity and material properties of the final product. researchgate.net The triazole moiety is a common pharmacophore found in numerous FDA-approved drugs. researchgate.net By choosing different azide partners, a wide range of functionalities can be introduced, making this a powerful strategy in drug discovery and materials science.

Below is a table representing potential 1,2,3-triazole derivatives synthesized from this compound and various azide compounds.

| Azide Reactant (R-N₃) | Resulting Derivative Name | Potential Application Area |

|---|---|---|

| Benzyl Azide | N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide | Medicinal Chemistry Scaffolding |

| Azidomethyl Phenyl Sulfide | N-(3-(1-(phenylthiomethyl)-1H-1,2,3-triazol-4-yl)phenyl)benzamide | Antimicrobial Agent Development |

| 4-Azidobenzoic Acid | 4-((4-(3-benzamidophenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid | Functional Materials, Ligand Synthesis |

| 3'-Azido-3'-deoxythymidine (AZT) | N-(3-(1-(3'-deoxythymidin-3'-yl)-1H-1,2,3-triazol-4-yl)phenyl)benzamide | Antiviral Drug Discovery |

| 2-(Azidomethoxy)ethyl acetate | 2-((4-(3-benzamidophenyl)-1H-1,2,3-triazol-1-yl)methoxy)ethyl acetate | Bio-conjugation and Imaging |

Metal-Free Click Reactions

While CuAAC is highly efficient, the cytotoxicity of copper can be a limitation for certain biological applications. nih.gov This has driven the development of metal-free click reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC relies on using highly strained cyclic alkynes, such as cyclooctynes, which possess a large amount of ring strain that dramatically accelerates the reaction with azides without the need for a catalyst. nih.gov

However, this pathway is generally not applicable to this compound in its native form. Terminal alkynes lack the requisite ring strain for a spontaneous and rapid reaction with azides under physiological conditions. Therefore, to engage in metal-free click chemistry, the ethynylphenylbenzamide scaffold would need to be pre-functionalized into a strained cyclic alkyne, a significantly more complex synthetic undertaking.

Intramolecular Cyclization Reactions

The arrangement of the alkyne and amide groups in aryl ethynyl amides allows for powerful intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures. While this compound positions these groups in a meta-relationship, research on closely related isomers provides significant insight into potential intramolecular transformations.

N-Heterocyclic Carbene (NHC)-Boryl Radical Catalyzed Cycloisomerization

A novel and efficient intramolecular transformation applicable to related substrates is the N-Heterocyclic Carbene (NHC)-Boryl Radical-Catalyzed Cycloisomerization. chinesechemsoc.orgpku.edu.cn Research has shown that N-(2-ethynylaryl)arylamides, constitutional isomers of the title compound, can undergo an unprecedented cycloisomerization to form structurally important quinolinone frameworks. chinesechemsoc.org This reaction is catalyzed by an NHC-boryl radical, which is generated from a stable NHC-borane complex and a radical initiator. chinesechemsoc.orgresearchgate.net

The catalytic cycle is initiated by the addition of the NHC-boryl radical to the terminal carbon of the alkyne. chinesechemsoc.orgpku.edu.cn This event triggers a radical cascade that involves intramolecular cyclization, a series of aryl migrations, and the reorganization of the carbon-carbon triple bond. chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. pku.edu.cn Although this specific transformation has been detailed for the N-(2-ethynyl) isomer, it highlights a potential, albeit complex, reactive pathway for N-ethynylphenyl benzamides under radical conditions.

Aryl Migration Mechanisms in Cycloisomerization

The NHC-boryl radical-catalyzed cycloisomerization is characterized by a fascinating and complex mechanistic pathway involving multiple aryl migrations. chinesechemsoc.orgpku.edu.cn Based on detailed studies including density functional theory (DFT) calculations on N-(2-ethynylaryl)arylamides, the proposed mechanism proceeds as follows: chinesechemsoc.orgpku.edu.cn

Radical Addition: An NHC-boryl radical adds to the terminal alkyne, generating a vinyl radical intermediate. chinesechemsoc.org

First Aryl Migration: This vinyl radical undergoes cyclization with the benzamide (B126) group. Subsequent C-C bond scission results in the first 1,5-aryl migration. chinesechemsoc.orgpku.edu.cn

Second Cyclization: The resulting acyl radical then participates in a 5-exo-trig cyclization with an intramolecular alkene part (in the specific substrates studied), yielding an α-boryl alkyl radical. chinesechemsoc.org

Second Aryl Migration: A second, 1,2-aryl migration occurs, leading to a more stabilized radical intermediate. chinesechemsoc.orgpku.edu.cn

Catalyst Regeneration: The catalytic cycle concludes with a radical β-fragmentation reaction, which releases the final quinolinone product and regenerates the NHC-boryl radical catalyst. chinesechemsoc.org

This radical cascade mechanism, featuring successive aryl migrations and a reorganization of the original C-C triple bond, represents a sophisticated transformation pathway for ethynyl-substituted benzamides. pku.edu.cn

Formation of Quinolinone Frameworks

The synthesis of quinolinone scaffolds is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The intramolecular cyclization of this compound represents a potential pathway to access these valuable heterocyclic systems. While direct experimental evidence for the cyclization of this compound to a quinolinone is not extensively documented in publicly available literature, analogous transformations involving gold-catalyzed cyclization of similar ortho-alkynyl-substituted benzamides provide a strong basis for predicting this reactivity.

Gold catalysts, particularly gold(I) and gold(III) complexes, are well-known for their ability to activate carbon-carbon triple bonds towards nucleophilic attack. nih.govrsc.orgmdpi.combeilstein-journals.org In the case of this compound, it is proposed that a gold catalyst could activate the ethynyl group, facilitating an intramolecular nucleophilic attack from the amide oxygen or nitrogen. A plausible mechanistic pathway involves the 6-endo-dig cyclization, where the amide oxygen attacks the activated alkyne. This process would lead to the formation of a quinolinone ring system. The specific reaction conditions, such as the choice of gold catalyst, solvent, and temperature, would be critical in directing the regioselectivity of the cyclization and achieving high yields of the desired quinolinone product.

A hypothetical reaction scheme for the gold-catalyzed cyclization of this compound to a quinolinone derivative is presented below.

Table 1: Hypothetical Gold-Catalyzed Cyclization to Quinolinone

| Reactant | Catalyst | Proposed Product | Reaction Type |

| This compound | Au(I) or Au(III) complex | A substituted quinolinone | Intramolecular 6-endo-dig cyclization |

This table is based on plausible reactivity inferred from related literature and is for illustrative purposes.

Other Reaction Modalities

Beyond cyclization reactions, the ethynyl group of this compound is susceptible to a range of other chemical transformations. These include hydrophosphorylation and oxidative cleavage, which provide routes to novel functionalized derivatives.

The hydrophosphorylation of terminal alkynes is a well-established method for the synthesis of vinylphosphonates, which are valuable intermediates in organic synthesis and have applications in materials science and medicinal chemistry. This reaction involves the addition of an H-P(O) bond across the carbon-carbon triple bond. The hydrophosphorylation of this compound can be achieved using various catalytic systems, with palladium and copper catalysts being particularly effective. nih.govrsc.org

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. nih.govresearchgate.net For instance, palladium-catalyzed hydrophosphorylation of terminal alkynes with H-phosphonates often leads to the Markovnikov adduct. nih.gov This transformation would yield an α-vinylphosphonate derivative of this compound.

Table 2: Catalytic Hydrophosphorylation of this compound

| Reactant | Reagent | Catalyst | Product Type | Regioselectivity |

| This compound | Dialkyl phosphite | Palladium complex | α-Vinylphosphonate | Markovnikov |

| This compound | Dialkyl phosphite | Copper complex | E-alkenylphosphorus compound | Anti-Markovnikov |

This table summarizes general findings for the hydrophosphorylation of terminal alkynes, which are applicable to this compound.

The ethynyl group of this compound can undergo oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) are commonly used for this purpose. openochem.orgchemistrysteps.comlibretexts.orglibretexts.org The oxidative cleavage of a terminal alkyne typically yields a carboxylic acid and carbon dioxide. openochem.org

In the case of this compound, this transformation would result in the cleavage of the carbon-carbon triple bond, leading to the formation of 3-benzamidobenzoic acid. This reaction provides a synthetic route to introduce a carboxylic acid functionality onto the phenyl ring of the parent molecule, opening up further avenues for chemical modification.

Table 3: Oxidative Cleavage of this compound

| Reactant | Oxidizing Agent | Expected Product | Reaction Type |

| This compound | Ozone (O₃), followed by workup | 3-Benzamidobenzoic acid | Oxidative Cleavage |

| This compound | Potassium permanganate (KMnO₄) | 3-Benzamidobenzoic acid | Oxidative Cleavage |

This table is based on the general reactivity of terminal alkynes towards oxidative cleavage.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within a molecule.

The ¹H NMR spectrum of N-(3-Ethynylphenyl)benzamide provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the amide proton, the aromatic protons on both phenyl rings, and the terminal alkyne proton.

The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between 8.0 and 10.5 ppm, with its exact chemical shift influenced by solvent and concentration. The protons on the benzoyl ring and the 3-ethynylphenyl ring resonate in the aromatic region, typically from 7.0 to 8.5 ppm. The terminal alkyne proton (C≡C-H) is a key feature, usually appearing as a sharp singlet around 3.0-3.5 ppm. The integration of these signals confirms the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~8.0-10.5 | Singlet (broad) |

| Aromatic (C₆H₅) | ~7.4-7.9 | Multiplet |

| Aromatic (C₆H₄) | ~7.2-7.8 | Multiplet |

Note: Data are predicted based on analogous structures and general NMR principles. The exact values can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons are observed between 120 and 140 ppm. The two carbons of the alkyne group have characteristic shifts, with the internal carbon appearing around 83 ppm and the terminal, proton-bearing carbon resonating slightly upfield at approximately 77 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Amide (C=O) | ~166 |

| Aromatic (C) | ~120-140 |

| Alkyne (C≡) | ~83 |

Note: Data are predicted based on analogous structures and general NMR principles. The exact values can vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful technique for real-time reaction monitoring. The synthesis of this compound often involves a Sonogashira coupling reaction, which forms the carbon-carbon bond between the phenyl ring and the alkyne. rsc.orgwalisongo.ac.id This reaction can be monitored directly in an NMR tube. rsc.org

Researchers can track the progress of the reaction by observing the disappearance of the starting material signals (e.g., the proton of a terminal alkyne like phenylacetylene (B144264) and the signals of an aryl halide) and the concurrent appearance of the product signals. rsc.orgmdpi.com For instance, monitoring the Sonogashira coupling of an aryl halide with a terminal alkyne allows for the precise determination of reaction kinetics and endpoint. walisongo.ac.idrsc.org This in-situ analysis provides valuable insights into the reaction mechanism and helps in optimizing conditions such as catalyst loading, temperature, and reaction time to maximize yield and purity. acs.org The ability to detect and characterize transient intermediates that may form during the reaction is another significant advantage of this method. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR spectroscopy maps the carbon-hydrogen framework, IR and UV-Vis spectroscopy probe the functional groups and electronic properties of the molecule, respectively.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the IR spectrum would display several key absorption bands. A sharp peak around 3300 cm⁻¹ corresponds to the stretching vibration of the terminal alkyne C-H bond. The C≡C triple bond stretch appears as a weaker absorption in the range of 2100-2140 cm⁻¹. The amide group gives rise to two prominent absorptions: a strong N-H stretch around 3350 cm⁻¹ and a very strong carbonyl (C=O) stretch between 1650 and 1680 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Sharp, Medium |

| Amide N-H | Stretch | ~3350 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | >3000 | Variable |

| Alkyne C≡C | Stretch | ~2100-2140 | Weak-Medium |

| Amide C=O | Stretch | ~1650-1680 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The technique is particularly useful for studying conjugated systems. The electronic properties, including absorption and emission, of benzamide (B126) derivatives can be tuned by introducing various substituents.

Derivatives of this compound that create "push-pull" systems, where an electron-donating group is on one end of the conjugated system and an electron-withdrawing group is on the other, often exhibit interesting electronic and photophysical properties. The ethynylphenyl moiety can act as a π-system linker. For example, introducing an electron-donating group (like an amino or methoxy (B1213986) group) on one of the phenyl rings and an electron-withdrawing group (like a nitro group) on the other can lead to a significant red-shift (shift to longer wavelength) in the maximum absorption (λmax) due to an intramolecular charge transfer (ICT) transition. rsc.org

The study of these derivatives is crucial for developing new materials for applications in optical devices like organic light-emitting diodes (OLEDs) and sensors. rsc.org The solvent environment can also significantly influence the electronic spectra, a phenomenon known as solvatochromism, providing further insight into the nature of the electronic transitions. researchgate.net Derivative spectroscopy techniques can also be employed to enhance the resolution of overlapping spectral bands in complex mixtures, allowing for more precise qualitative and quantitative analysis. youtube.comyoutube.com

X-ray Crystallography for Solid-State Structure Determination

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of relevant scientific literature, no publicly available single-crystal X-ray diffraction data for this compound could be located. The synthesis of this compound has been reported, but its crystal structure has not been determined and deposited in these repositories.

The absence of this fundamental data precludes a detailed discussion based on experimental findings for the following sections. However, a general methodology for how such a characterization would be approached for a compound like this compound is outlined below. This hypothetical framework serves to illustrate the standard procedures and the types of valuable information that would be obtained from such an analysis.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other techniques such as vapor diffusion or cooling crystallization.

Once a high-quality crystal is obtained, it would be mounted on a diffractometer. X-rays are then directed at the crystal, and the diffraction pattern is recorded. The analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's structure).

The crystallographic data would be presented in a table similar to this hypothetical example:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 5.432 |

| c (Å) | e.g., 20.567 |

| α (°) | 90 |

| β (°) | e.g., 95.12 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1123.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | e.g., 1.315 |

| R-factor | e.g., 0.045 |

From this data, the precise positions of all atoms in the molecule can be determined, providing detailed information on bond lengths, bond angles, and torsion angles. This would reveal the conformation of the molecule in the solid state, including the planarity of the benzamide group and the orientation of the ethynylphenyl and benzoyl moieties relative to each other.

Polymorph Structure Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

A study of this compound's polymorphism would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures). Each resulting crystalline form would be analyzed by X-ray diffraction to determine if it represents a new polymorph.

If different polymorphs were identified, their crystallographic data would be compared to understand the structural differences. For instance, they might differ in their unit cell parameters, space groups, or the conformation of the molecules within the crystal lattice.

Supramolecular Aggregation Patterns

The way in which individual molecules of this compound pack together in the crystal is known as its supramolecular aggregation. This is governed by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

A detailed analysis of the crystal structure would reveal these interactions. For this compound, key interactions would likely include:

N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are likely to form chains or dimers of molecules.

π-π Stacking: The two aromatic rings (the phenyl and ethynylphenyl groups) could interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The ethynyl (B1212043) C-H group could act as a weak hydrogen bond donor to the π-system of an adjacent aromatic ring.

Computational Chemistry and Theoretical Studies of N 3 Ethynylphenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties and reaction mechanisms.

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, mapping out the energy landscapes, and identifying transition states and intermediates. For instance, in the study of the cycloisomerization of N-(2-ethynylphenyl)benzamide, a constitutional isomer of the title compound, DFT calculations at the (U)B3LYP-D3/6-311+G(d,p)//(U)B3LYP-D3/6-31+G(d) level of theory were used to support a proposed radical cascade mechanism. chinesechemsoc.orgpku.edu.cn The calculations revealed the activation free energies for key steps, such as the initial addition of an NHC-boryl radical to the alkyne group (8.0 kcal/mol) and the subsequent intramolecular radical addition to the aryl ring (15.5 kcal/mol). pku.edu.cn

Similarly, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was investigated using the B3LYP/6-31g(d) functional. nih.gov This study identified two transition states and determined the rate-determining step of the reaction. nih.gov These examples highlight how DFT could be applied to study the synthesis of N-(3-ethynylphenyl)benzamide, for example, by modeling the reaction between 3-ethynylaniline (B136080) and benzoic acid in the presence of a catalyst, as described in one synthetic procedure. heteroletters.org Such a study would predict the most favorable reaction pathway and provide insights into the catalytic cycle.

Table 1: Illustrative DFT-Calculated Activation Free Energies for a Related Reaction This table is based on the NHC-boryl radical-catalyzed cycloisomerization of N-(2-ethynylphenyl)benzamide and serves as an example of data obtained from DFT calculations.

| Reaction Step | Activation Free Energy (kcal/mol) |

| Addition of NHC-boryl radical to alkyne | 8.0 |

| Intramolecular radical addition to aryl ring | 15.5 |

| Intramolecular 5-exo-trig cyclization | 2.1 |

| Data sourced from a study on a related isomer. pku.edu.cn |

DFT methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a functional like B3LYP, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.za For this compound, experimental ¹H and ¹³C NMR data are available. heteroletters.org A theoretical study would involve optimizing the geometry of the molecule and then performing GIAO calculations. The predicted chemical shifts could then be compared with the experimental values, often showing good correlation after appropriate scaling to account for systematic errors. scielo.org.za

Table 2: Experimental NMR Data for this compound A computational study would aim to reproduce these values theoretically.

| Nucleus | Experimental Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H (alkyne) | 2.94 |

| ¹H (amide) | 8.16 |

| ¹H (phenyl) | 7.20-7.90 |

| ¹³C (alkyne) | 78.20, 84.00 |

| ¹³C (amide C=O) | 165.82 |

| ¹³C (phenyl) | 119.50-138.24 |

| Data sourced from Heterocyclic Letters. heteroletters.org |

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scielo.org.za By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). For ethynylphenyl derivatives, quantum-chemical calculations have been used to rationalize shifts in spectral maxima upon substitution. acs.orgnih.gov These calculations confirmed that ethynylaryl groups cause a red shift in absorption and emission spectra, a trend that could be quantified for this compound using TD-DFT. nih.gov

DFT calculations allow for a detailed analysis of the geometric and electronic properties of a molecule. By performing a potential energy surface scan, the most stable conformation (the global minimum) and other low-energy conformers can be identified. This is crucial for understanding the molecule's shape and how it might interact with other molecules.

Furthermore, DFT provides access to electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. scielo.org.za For example, in a study of benzamide (B126) derivatives, the HOMO and LUMO energies were evaluated to understand their electronic properties. heteroletters.org The ethynyl (B1212043) group, being a π-system, and the benzamide group, with its polar carbonyl and N-H bonds, would create a distinct electronic profile for this compound that could be precisely mapped using these computational tools.

Molecular Dynamics (MD) Simulations in Related Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not found in the literature, the technique has been extensively applied to benzamide derivatives to understand their dynamic behavior and interactions with biological macromolecules. nih.govgrowkudos.commdpi.comresearchgate.net

In these studies, MD simulations, often spanning nanoseconds, are used to assess the stability of a ligand within a protein's binding pocket. nih.govmdpi.com Parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time are analyzed to understand the stability and dynamics of the complex. mdpi.comresearchgate.net For this compound, MD simulations could be employed to study its behavior in different solvents or to model its potential interaction with a biological target, providing insights into its conformational flexibility and the stability of intermolecular interactions.

Table 3: Common Parameters Analyzed in MD Simulations of Benzamide Derivatives

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or complex. researchgate.net |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule accessible to a solvent, indicating changes in exposure to the environment. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time, key for interaction stability. researchgate.net |

Quantum Chemical Analysis of Intermolecular Interactions

The way molecules pack in the solid state and interact with each other is governed by a network of intermolecular forces. Quantum chemical methods can be used to analyze and quantify these interactions. A study on the polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide, a closely related compound, provides an excellent template for what such an analysis would entail. acs.orgresearchgate.net

This study used energy framework calculations to quantify the different types of intermolecular interactions, including strong N-H···O hydrogen bonds and π-π stacking interactions, which were found to be crucial for stabilizing the crystal packing. acs.orgresearchgate.net The analysis revealed how the orientation and strength of these interactions contribute to the mechanical properties of the different polymorphic forms. acs.org

For this compound, a similar analysis would be expected to show strong hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules. Additionally, the two phenyl rings and the ethynyl group provide ample opportunity for π-π and C-H···π interactions. A quantum chemical analysis could precisely calculate the energies of these individual interactions, helping to understand the crystal packing and predict its physicochemical properties. Methods like Natural Bond Orbital (NBO) analysis can also be used to study charge transfer and orbital interactions associated with these non-covalent bonds. nsmsi.ir

Applications of N 3 Ethynylphenyl Benzamide in Contemporary Chemical Research

Role as a Synthetic Building Block and Precursor

The dual functionality of N-(3-Ethynylphenyl)benzamide makes it a valuable intermediate and building block in organic synthesis. Chemists can selectively utilize either the ethynyl (B1212043) or the amide group, or leverage both, to construct more elaborate molecules.

The presence of a terminal alkyne allows this compound to participate in powerful coupling reactions such as the Sonogashira, Glaser, and azide-alkyne cycloaddition reactions. This modularity enables the straightforward assembly of complex molecular frameworks. For instance, the core structure, often derived from 3-ethynylaniline (B136080), can be readily coupled with various acid chlorides to form a diverse library of benzamide (B126) derivatives. mdpi.com

Research has demonstrated its use as a starting material for further chemical transformations. In one study, this compound was synthesized and subsequently used as a substrate in a copper-catalyzed hydrophosphorylation reaction, showcasing its utility as a precursor to vinylphosphonates. rsc.org Similarly, the 3-ethynylphenylamine core of the molecule is employed in the synthesis of oligo(m-phenyleneethynylene)phenylacetylene monomers, which are building blocks for helical polymers. researchgate.net This step-wise and predictable reactivity is the cornerstone of modular synthesis, allowing for the systematic construction of targeted molecular architectures with precise control over their final structure and properties. The synthesis often involves the amide coupling between ethynyl anilines and a suitable acyl chloride, followed by reactions at the alkyne terminus. mdpi.com

A chemical probe is a small molecule used to study biological systems. frontiersin.org The development of such probes often requires a modular approach where a recognition element, a reactive group, and a reporter tag are combined. frontiersin.org this compound and its derivatives are well-suited to serve as scaffolds for this purpose. The terminal alkyne is particularly valuable as it serves as a bioorthogonal handle. unimi.it It can be readily conjugated to reporter molecules (like fluorophores) or affinity tags (like biotin) that bear an azide (B81097) group, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.aiacs.org

While direct examples for this compound itself are specific, the principle is widely applied to molecules containing an ethynylphenyl moiety. unimi.it The benzamide portion of the molecule provides a rigid framework that can be systematically modified to act as a ligand, conferring selectivity toward a specific protein or enzyme target. frontiersin.org This combination of a tunable binding element and a reactive handle for subsequent modification makes it a promising scaffold for creating activity-based or affinity-based probes for chemoproteomic profiling. frontiersin.org

Exploration in Materials Science Research

The rigid, aromatic structure of this compound, combined with its reactive alkyne, makes it an attractive component for the development of advanced organic materials with tailored electronic and photophysical properties.

The ethynylphenyl linkage is highly effective for extending the π-conjugation of aromatic systems. This property has been exploited by incorporating N-(ethynylphenyl)benzamide fragments into larger chromophores. A notable example is its use in the functionalization of 9,9′-spirobifluorene (SBF) cores. acs.orgacs.org The SBF unit is a key building block in organic electronics due to its rigid, orthogonal structure that improves morphological stability while maintaining desirable electronic properties. researchgate.net

By attaching N-(ethynylphenyl)benzamide units to the SBF scaffold via Sonogashira cross-coupling reactions, researchers have created novel materials with significantly altered properties. acs.org The ethynyl bridge ensures efficient electronic communication and π-conjugation between the benzamide substituent and the fluorene (B118485) core. acs.org This strategy has also been applied to other core structures, including dihydroindenofluorenes and pyrenes, to create highly luminescent materials. acs.orgrsc.org In these complex structures, the N-(ethynylphenyl)benzamide moiety acts as a crucial substituent that modulates the electronic and mesomorphic (liquid crystalline) behavior of the final material. acs.orgacs.org

The incorporation of this compound units has a profound impact on the photophysical properties of organic materials, including their light absorption and emission characteristics. vu.lt In studies involving spirobifluorene derivatives, the attachment of N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments was shown to systematically alter the material's fluorescence. acs.org

| Compound | Number of Benzamide Substituents | Quantum Yield (Φ) |

|---|---|---|

| Compound 2 | 1 | <0.02 |

| Compound 4 | 1 (different position) | <0.02 |

| Compound 6 | 2 | 0.22 |

| Compound 8 | 4 | 0.32 |

The terminal ethynyl group makes this compound a valuable monomer or functional initiator in polymer chemistry. Acetylene-terminated polymers and oligomers are of significant interest because they can be thermally cured to produce highly cross-linked, thermally stable networks without the release of volatile byproducts. ecust.edu.cn

A derivative, sodium N-(4-ethynylphenyl)benzamide (Na-4EPBA), has been successfully used as a functional initiator for the living anionic polymerization of n-hexyl isocyanate. acs.org This produced well-defined macromonomers with a phenylacetylene (B144264) end group. Subsequent polymerization of these macromonomers yielded a novel chiral graft copolymer, demonstrating a sophisticated application in polymer architecture design. acs.org Furthermore, the ethynylphenyl group is a key reactive unit in the synthesis of porous aromatic frameworks (PAFs), a class of microporous polymers, through Sonogashira–Hagihara coupling reactions. rsc.org While studies may use related molecules like tri(4-ethynylphenyl)amine, the underlying reactivity of the ethynylphenyl group is the same, highlighting the potential of this compound in the creation of functional, cross-linked polymer networks. rsc.org

Medicinal Chemistry Research (Excluding Clinical Applications)

The this compound framework is a recurring motif in the design and synthesis of biologically active molecules. Its structural components—the benzamide group capable of forming crucial hydrogen bonds and the ethynyl group that can act as a linchpin for further functionalization or as a specific interaction point—make it an attractive starting point for developing novel therapeutic candidates.

Design and Synthesis of Kinase Inhibitors

The benzamide structure is recognized as a privileged scaffold in the development of kinase inhibitors, which are critical in cancer therapy. ajol.infoscielo.org.za The amide linkage provides a key hydrogen bonding donor and acceptor pair that can mimic the hinge-binding interactions of ATP in the kinase active site. The ethynylphenyl portion of the molecule offers a rigid linker and a terminal alkyne group that can be exploited for potency and selectivity.

Derivatives of the N-ethynylphenyl-benzamide core have been investigated as inhibitors for several kinases. For instance, the FDA-approved drug Erlotinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is chemically named N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. researchgate.netresearchgate.net While more complex, its structure highlights the importance of the N-(3-ethynylphenyl)amine moiety, a key component of this compound, in high-affinity kinase binding. researchgate.net Research into related structures, such as N-(pyridin-3-yl)benzamides, has also shown potent and selective inhibition of enzymes like aldosterone (B195564) synthase (CYP11B2), demonstrating the versatility of the benzamide scaffold in targeting different enzymes. nih.gov

Development of Discoidin Domain Receptor (DDR1/2) Inhibitors

Discoidin domain receptors (DDR1 and DDR2) are a unique class of receptor tyrosine kinases activated by collagen and are implicated in diseases like cancer and fibrosis. mdpi.comresearchgate.net Consequently, they have emerged as important therapeutic targets. The this compound scaffold has been instrumental in the design of potent dual inhibitors of DDR1 and DDR2.

One notable example is the compound 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. This complex molecule, which retains the core benzamide structure, was specifically designed to target DDRs. researchgate.net The design leverages the established ability of the benzamide group to interact with the kinase hinge region, while the elaborate substitutions, including an ethynyl linkage, optimize interactions with other parts of the binding site to achieve high potency. researchgate.netsemanticscholar.org In other research, various scaffolds, including 2-amino-2,3-dihydro-1H-indene-5-carboxamides and ureidocoumarins, have been developed as selective DDR1 inhibitors, with some achieving nanomolar potency. nih.govmdpi.com These studies underscore the modular nature of DDR inhibitor design, where different core structures can be paired with various substituents to tune potency and selectivity. For instance, compound 7f from a series of indene-carboxamides showed a high binding affinity and inhibitory concentration for DDR1. nih.gov

Table 1: Inhibitory Activity of Representative DDR1 Inhibitors

| Compound | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | DDR1 Kd (nM) | Data Source(s) |

|---|---|---|---|---|

| 7f (indene-carboxamide) | 14.9 | 933 | 5.9 | nih.gov |

| 3q (ureidocoumarin) | 191 | 5080 | Not Reported | mdpi.com |

This table presents the half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kd) for selected, highly potent DDR1 inhibitors from different chemical series, illustrating the effectiveness of targeted inhibitor design.

Scaffolds for Potential Anticancer Agents (in vitro research)

The utility of the this compound scaffold extends to the broader development of anticancer agents, beyond just kinase inhibition. The core structure serves as a building block for molecules evaluated for their cytotoxic effects against various cancer cell lines.

For example, a study on 7-propanamide benzoxaboroles synthesized and tested a derivative, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(3-ethynylphenyl)propanamide, as part of a library of potential anticancer agents. acs.org While some compounds in that series showed submicromolar potency against ovarian (SKOV3), breast (MDA-MB-231), and colon (HCT116) cancer cell lines, the specific ethynylphenyl derivative did not show significant activity. acs.org However, this demonstrates the use of the N-(3-ethynylphenyl)amide fragment in building diverse chemical structures for anticancer screening. acs.org

More broadly, derivatives of N-phenylbenzamide have shown promise. A series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were evaluated for cytotoxicity against several cancer cell lines, with one compound showing GI₅₀ values between 11 and 16 μM against renal, lung, and breast cancer cell lines. nih.gov Similarly, novel quinazoline (B50416) derivatives incorporating the N-(3-ethynylphenyl)amine moiety have been synthesized and tested against various cancer cell lines, including K-562, MDA-MB231, and colon-205. ijcce.ac.irresearchgate.net

Table 2: In Vitro Cytotoxicity of a 1-(4-(benzamido)phenyl)-3-arylurea Derivative (Compound 9d)

| Cell Line | Cancer Type | GI₅₀ (μM) | Data Source(s) |

|---|---|---|---|

| A-498 | Renal Carcinoma | 14.46 | nih.gov |

| NCI-H23 | Lung Carcinoma | 13.97 | nih.gov |

| A549 | Lung Adenocarcinoma | 15.77 | nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | 11.35 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 11.58 | nih.gov |

The table shows the growth inhibition 50 (GI₅₀) values for a representative benzamide derivative against a panel of human cancer cell lines, indicating its potential as a broad-spectrum anticancer agent.

Use in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of compounds for drug discovery and lead optimization. ijpsonline.com this compound is an excellent scaffold for this purpose due to its synthetic tractability and the presence of two distinct points for chemical diversification.

Amide Bond Formation: The core structure is synthesized via an amide bond formation between a benzoic acid derivative and a 3-ethynylaniline derivative. By using a diverse set of substituted benzoic acids and anilines in a parallel synthesis format, a large library of benzamides can be created. ijpsonline.comresearchgate.net

Ethynyl Group Modification: The terminal alkyne (ethynyl group) is a highly versatile functional group, particularly for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the easy introduction of a vast array of substituents by reacting the this compound scaffold with a library of organic azides. This modular approach enables the rapid generation of complex and diverse molecular architectures. plos.org

This dual functionality makes the scaffold a powerful tool for generating libraries to screen for new biological activities or to optimize the properties of a known active compound. ijpsonline.complos.org

Supramolecular Chemistry and Crystal Engineering

Beyond its applications in drug discovery, this compound and its close analogues are valuable models for studying non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. The interplay of hydrogen bonds and other weak interactions in these molecules dictates their assembly into well-defined, ordered solid-state structures.

Investigation of Hydrogen Bonding Networks

The primary interaction governing the assembly of benzamides is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) (acceptor). nih.govmdpi.com This interaction typically leads to the formation of robust centrosymmetric dimers or extended chains and ribbons in the crystal lattice. researchgate.netacs.org

Detailed structural studies have been performed on fluorinated analogues, such as N-(3-ethynylphenyl)-2-fluorobenzamide and N-(3-ethynylphenyl)-3-fluorobenzamide. researchgate.net These studies reveal how subtle changes in the molecule's structure can lead to different polymorphic forms, each with a unique network of interactions. In these crystals, the primary N-H···O=C hydrogen bonds are complemented by weaker C-H···O, C-H···π, and π···π stacking interactions, which collectively determine the final crystal packing. researchgate.net For example, analysis of the polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide shows that the arrangement can vary from sandwich herringbone packing to columnar packing driven by π···π stacking. researchgate.net The energetic contributions of these different interactions can be calculated to understand the stability of the resulting supramolecular assemblies. researchgate.net

Table 3: Calculated Interaction Energies for a Key Supramolecular Motif in Polymorphs of N-(3-ethynylphenyl)-2-fluorobenzamide

| Polymorph | Motif | Interaction Energy (kJ/mol) | Data Source(s) |

|---|---|---|---|

| ortho-Form I | Motif I | -31.7 | researchgate.net |

| ortho-Form II | Motif I | -37.7 | researchgate.net |

| ortho-Form II | Motif II | -35.6 | researchgate.net |

This table highlights the calculated interaction energies (IE) for stable molecular motifs in two different polymorphs of a fluorinated analogue of this compound, illustrating the energetic differences that drive the formation of distinct crystal structures.

Role of π-Stacking Interactions in Crystal Packing

In studies of a closely related compound, N-(3-ethynylphenyl)-3-fluorobenzamide, multiple polymorphic forms have been identified, each exhibiting distinct crystal packing arrangements. acs.org The stability of these polymorphs is largely attributed to a combination of strong to moderate N–H···O hydrogen bonds and weak to strong π–π stacking interactions. acs.orgresearchgate.net The orientation and strength of these interactions vary among the polymorphs, leading to differences in their mechanical properties. acs.org For instance, in three stable forms of N-(3-ethynylphenyl)-3-fluorobenzamide (Form I, Form II, and Form III), the anisotropy in their mechanical hardness and elastic modulus originates from the different orientations of these intermolecular forces. acs.orgresearchgate.net

The analysis of the crystal structures reveals that while N–H···O hydrogen bonds are a primary stabilizing force, π–π stacking interactions are crucial for the formation of specific packing motifs, such as columnar packing. researchgate.netresearchgate.net These stacking interactions can occur between the phenyl rings of the benzamide moiety and the ethynylphenyl group. The presence of substituents, such as a fluorine atom, can modulate these interactions, further influencing the crystal packing.

The following table summarizes the mechanical properties of three polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide, highlighting the influence of crystal packing.

| Polymorph | Hardness (H) | Elastic Modulus (E) | Key Stabilizing Interactions |

| Form I | Nearly similar to Form III | Nearly similar to Form III | N–H···O hydrogen bonds, π–π stacking |

| Form II | Lowest among the three | Lowest among the three | N–H···O hydrogen bonds, π–π stacking |

| Form III | Nearly similar to Form I | Nearly similar to Form I | N–H···O hydrogen bonds, π–π stacking |

This data is for N-(3-ethynylphenyl)-3-fluorobenzamide, a closely related derivative. acs.orgresearchgate.net

Designing Molecular Aggregates with Tunable Properties

The N-(ethynylphenyl)benzamide framework serves as a versatile building block for the construction of larger, functional molecular aggregates. By attaching this moiety to various core structures, researchers can design complex molecules with properties tailored for specific applications, such as in materials science and optoelectronics. The ability to tune these properties stems from the electronic nature of the N-(ethynylphenyl)benzamide group and its capacity to engage in self-assembly through hydrogen bonding and π-stacking.

For example, N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide has been used as a substituent to create functional ethynyl-pyrene derivatives. acs.org The introduction of these bulky, electron-rich side groups influences the photoluminescence and self-assembly behavior of the pyrene (B120774) core. acs.org A disubstituted pyrene derivative was found to be a robust gelator, forming well-defined fibrous networks, while a tetra-substituted version exhibited liquid crystalline properties. acs.org This demonstrates how the number and placement of N-(ethynylphenyl)benzamide units can be used to control the macroscopic properties of the resulting material.

In another study, researchgate.nethelicenes were decorated with 3,4,5-tris(dodecyloxy)-N-(4-ethynylphenyl)benzamide moieties. elsevierpure.com This was done to leverage the known ability of this group to promote the formation of robust supramolecular aggregates. elsevierpure.com The resulting materials exhibited interesting chiroptical activity and spin filtering capabilities, properties that are highly dependent on the self-assembled structure. elsevierpure.com The electronic properties of such aggregates can also be modulated; for instance, grafting N-(ethynylphenyl)benzamide onto a spirobifluorene core leads to a red-shift in the emission spectrum, indicating an extension of the π-delocalization. acs.org The quantum yield of these materials was also found to increase with the number of N-(ethynylphenyl)benzamide units attached. acs.org

Polymorphism and Solid State Research of N 3 Ethynylphenyl Benzamide Analogues

Discovery and Characterization of Polymorphic Forms

The study of polymorphism begins with the discovery and structural characterization of different crystal forms. Benzamide (B126), a foundational analogue, was one of the first organic molecules for which polymorphism was observed. wiley-vch.de Since its initial discovery in 1832, multiple forms have been identified, although structurally characterizing its metastable forms proved challenging for many years. nih.govresearchgate.nettandfonline.com

A close analogue, N-(3-ethynylphenyl)-3-fluorobenzamide, has been found to exist in at least five polymorphic forms. acs.org The various forms are often discovered through solution-mediated crystallization under slightly different process conditions. acs.org Detailed characterization of these polymorphs involves a suite of analytical techniques, with single-crystal X-ray diffraction being the definitive method for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice. Other techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman) are crucial for identifying and distinguishing between different forms. acs.orgdiva-portal.org

For example, trimethylthiourea, another analogue, crystallizes in two distinct polymorphic modifications. Polymorph I is in the monoclinic space group P21/c with Z = 8, while polymorph II crystallizes in the same space group but with a different setting (P21/n) and Z = 4. acs.org Similarly, the historically significant benzamide has at least four known polymorphs (Forms I, II, III, and IV), with Form I being the most stable. nih.govacs.orgosti.gov The characterization of Form IV was particularly complex due to its highly disordered nature, requiring a combination of PXRD and computational crystal structure prediction to model its structure. acs.orgosti.gov

Below is a table summarizing the crystallographic data for different polymorphs of selected benzamide analogues.

| Compound/Polymorph | Space Group | Unit Cell Parameters | Reference |

| Trimethylthiourea Form I | P2₁/c | a=14.3Å, b=8.5Å, c=11.1Å, β=109.5° | acs.org |

| Trimethylthiourea Form II | P2₁/n | a=8.4Å, b=8.5Å, c=9.3Å, β=101.9° | acs.org |

| Benzamide Form I | P2₁/c | - | nih.gov |

| Benzamide Form II | P2₁/n | - | researchgate.net |

| Benzamide Form III | P2₁/c | - | acs.org |

| Benzamide Form IV | - | Highly disordered | acs.orgosti.gov |

Solution-Mediated Crystallization and Polymorph Control

Controlling which polymorphic form crystallizes is a key challenge and objective in solid-state chemistry. Solution-mediated crystallization is a widely used technique where the choice of solvent, temperature, concentration, and cooling rate can influence the nucleation and growth of a specific polymorph. univ-mrs.frrsc.org

For instance, in the case of N-(3-ethynylphenyl)-3-fluorobenzamide, slight variations in crystallization conditions can lead to the formation of new polymorphic forms. acs.org The solvent plays a pivotal role by influencing the solute's conformation in solution and through specific solvent-solute interactions that can favor the nucleation of one form over another. rsc.org Gel-mediated crystallization is another innovative approach to control polymorphism. By conducting crystallization within a gel matrix, it is possible to access elusive or novel solid forms of pharmaceutical compounds that are not obtainable through conventional solution crystallization. mdpi.com

Slurry experiments, where a solid is stirred in a saturated solution, are often used to determine the most thermodynamically stable form under a given set of conditions. nih.gov The less stable form will dissolve and the more stable form will precipitate until equilibrium is reached. This technique was instrumental in understanding the polymorphic transformations of benzamide solid solutions. nih.gov Furthermore, the presence of impurities or additives can dramatically alter the polymorphic outcome. In a notable example, the elusive Form III of benzamide was consistently crystallized when nicotinamide (B372718) was present, which thermodynamically stabilized Form III through the formation of a solid solution. researchgate.netacs.org

Correlation between Crystal Structure and Mechanical Properties

The arrangement of molecules in a crystal lattice directly influences its macroscopic mechanical properties, such as hardness and elasticity. The study of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs provides a clear example of this structure-property relationship. acs.orgresearchgate.net

Instrumented nanoindentation studies on three stable polymorphs (Forms I, II, and III) of N-(3-ethynylphenyl)-3-fluorobenzamide revealed significant differences in their mechanical behavior. Form II exhibited the lowest hardness (H) and elastic modulus (E), while these values were comparable for Forms I and III. acs.orgresearchgate.net A direct correlation was observed between the crystal density and the mechanical properties for these three polymorphs. researchgate.net

The anisotropy in mechanical properties originates from the different orientations of intermolecular interactions within the crystal packing. acs.orgresearchgate.net Strong interactions, such as N–H···O hydrogen bonds and π–π stacking, are the primary forces stabilizing the crystal structures of these polymorphs. acs.orgresearchgate.net The orientation and strength of these interactions relative to the crystal faces determine how the material responds to an applied force. For example, if the indenter tip acts upon a crystal face that is stabilized by strong intermolecular hydrogen bonds, the crystal will be harder to deform. researchgate.net

| Polymorph of N-(3-ethynylphenyl)-3-fluorobenzamide | Hardness (H) | Elastic Modulus (E) | Key Stabilizing Interactions | Reference |

| Form I | Higher | Higher | N–H···O hydrogen bonds, π–π stacking | acs.orgresearchgate.net |

| Form II | Lowest | Lowest | Anisotropic interaction topology | acs.orgresearchgate.net |

| Form III | Higher | Higher | N–H···O hydrogen bonds, π–π stacking | acs.orgresearchgate.net |

Thermodynamic and Kinetic Aspects of Phase Transitions

The stability relationship between polymorphs is governed by thermodynamics. Polymorphic systems can be either monotropic or enantiotropic. wiley-vch.de In a monotropic system, one polymorph is always more stable than the others at all temperatures below their melting points. In an enantiotropic system, the stability order changes at a specific transition temperature. wiley-vch.de

DSC is a primary tool for investigating these relationships. For trimethylthiourea, DSC experiments showed that Form I has a higher melting point but a lower heat of fusion than Form II, indicating an enantiotropic relationship. acs.org The thermodynamic transition point was determined to be between 70 and 80 °C. acs.org

The kinetics of phase transitions are equally important. A thermodynamically metastable form can persist for long periods if the kinetic barrier to transform to the stable form is high. For trimethylthiourea, the transformation of Form I to Form II upon heating is slow. acs.org Interestingly, at very low heating rates, a melt-mediated transformation occurs where the metastable Form II melts, and the stable Form I crystallizes from the melt before melting itself at a higher temperature. acs.org Solvent-mediated transformation experiments can also elucidate both thermodynamic and kinetic aspects, confirming that for trimethylthiourea, Form II is the stable polymorph at room temperature. acs.org

The study of m-aminobenzoic acid revealed an enantiotropic system with a transition temperature around 156°C, while m-hydroxybenzoic acid was found to be a monotropic system. diva-portal.org These determinations rely on analyzing thermodynamic data such as the free energy, enthalpy, and entropy of fusion for each polymorph. diva-portal.org

Influence of Supramolecular Interactions on Polymorphic Stability

The relative stability of different polymorphs is a result of a delicate balance of intermolecular forces, often referred to as supramolecular interactions. These include strong hydrogen bonds, weaker C-H···O/N/π interactions, and π-π stacking. nih.govnih.govrsc.org

For N-(3-ethynylphenyl)-3-fluorobenzamide, the anisotropy in mechanical properties is directly attributed to the orientation of strong to moderate N–H···O hydrogen bonds and weak to strong π···π stacking interactions that stabilize the crystal packing. acs.orgresearchgate.net In the crystals of one of its polymorphs, adjacent molecular chains are connected via weak C(sp)−H···F hydrogen bonds. researchgate.net The specific arrangement and collective strength of these varied interactions ultimately determine the stability of each polymorphic form. Understanding these supramolecular synthons provides a basis for designing crystallization strategies to favor a desired polymorph. rsc.org

Future Directions and Emerging Research Avenues for N 3 Ethynylphenyl Benzamide

Novel Catalytic Transformations Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group of N-(3-ethynylphenyl)benzamide is a versatile handle for a wide array of catalytic transformations, opening avenues for the synthesis of more complex molecular architectures.

The hydrofunctionalization of the alkyne is a key area of exploration. nsf.govchemrxiv.orgchinesechemsoc.org Catalytic systems, particularly those based on copper and other transition metals, can facilitate the addition of various functionalities across the carbon-carbon triple bond. nsf.govchemrxiv.org For instance, hydroboration and hydrosilylation reactions can introduce valuable synthetic handles for further cross-coupling reactions. chinesechemsoc.orgnih.gov The regioselectivity of these additions, yielding either Markovnikov or anti-Markovnikov products, can often be controlled by the choice of catalyst and ligands. nsf.govchinesechemsoc.org

Furthermore, the development of catalytic hydroamination and hydroalkoxylation reactions provides a direct route to functionalized enamides and enol ethers. chemrxiv.org These transformations are highly atom-economical and offer a streamlined approach to complex molecular structures. chemrxiv.org The intramolecular cyclization of derivatives of this compound is another promising research direction. For example, the cycloisomerization of the related N-(2-ethynylphenyl)benzamide has been shown to produce quinolinone skeletons through a radical-catalyzed process involving a fascinating reorganization of the C-C triple bond. researchgate.netchinesechemsoc.org Similar catalytic strategies could be envisioned for the 3-ethynyl isomer, potentially leading to novel heterocyclic systems.